molecular formula C9H9NO5 B1313509 Methyl 2-methoxy-4-nitrobenzoate CAS No. 39106-79-1

Methyl 2-methoxy-4-nitrobenzoate

Cat. No. B1313509
CAS RN: 39106-79-1
M. Wt: 211.17 g/mol
InChI Key: TVOXZWILIMTOIT-UHFFFAOYSA-N
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Patent
US07427390B2

Procedure details

788 mg (4 mmol) of 2-hydroxy-4-nitro-benzoic acid methyl ester is mixed in 20 ml of absolute dimethylformamide with 177 mg of sodium hydride (60%; 4.4 mmol), and it is heated for 1 hour to 50° C. After cooling to room temperature, it is mixed with 625 mg (4.4 mmol) of methyl iodide and heated for 4 hours to a bath temperature of 80° C. After concentration by evaporation, it is taken up in 50 ml of water and extracted three times with 25 ml each of ethyl acetate. The ethyl acetate phase is washed with water, dried, filtered and concentrated by evaporation. The residue is chromatographed on 5 g of Isolute SI. (50 μm) with a gradient from cyclohexane to cyclohexane:ethyl acetate=80:20 as an eluant, and 400 mg (47% of theory) of 2-methoxy-4-nitro-benzoic acid methyl ester is obtained as an oil.
Quantity
788 mg
Type
reactant
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
625 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:5]=1[OH:13].[H-].[Na+].[CH3:17]I>CN(C)C=O>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:5]=1[O:13][CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
788 mg
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)[N+](=O)[O-])O)=O
Name
Quantity
177 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
625 mg
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated for 1 hour to 50° C
TEMPERATURE
Type
TEMPERATURE
Details
heated for 4 hours to a bath temperature of 80° C
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
by evaporation, it
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 25 ml each of ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate phase is washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on 5 g of Isolute SI

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)[N+](=O)[O-])OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.